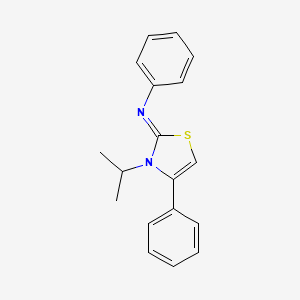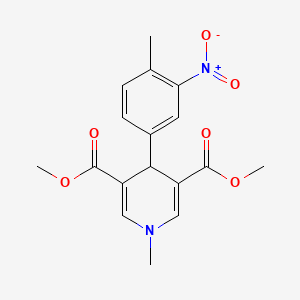![molecular formula C22H19ClN4O3S B11646876 4-chloro-N-{6-methoxy-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11646876.png)
4-chloro-N-{6-methoxy-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{6-METHOXY-3-[(4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 4-CHLORO-N-{6-METHOXY-3-[(4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-3-nitrobenzoic acid with o-phenylenediamine to form the quinoxaline ring. This intermediate is then subjected to further reactions, such as sulfonation and amination, to introduce the desired functional groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its quinoxaline core is known for antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2-CHLORO-6-METHOXYQUINOXALINE
- 3-AMINO-6-METHOXYQUINOXALINE
- 4-METHYLPHENYLAMINOQUINOXALINE Compared to these compounds, 4-CHLORO-N-{6-METHOXY-3-[(4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19ClN4O3S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-chloro-N-[6-methoxy-3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-14-3-7-16(8-4-14)24-21-22(25-19-12-9-17(30-2)13-20(19)26-21)27-31(28,29)18-10-5-15(23)6-11-18/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
KZVNYKRJSHRKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11646795.png)
![3-amino-N-(3,4-dichlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11646813.png)
![4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646817.png)
![Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11646827.png)
![[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)
![N-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11646844.png)
![Methyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11646852.png)

![5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11646872.png)
![ethyl (2Z)-2-(3-ethoxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11646887.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B11646894.png)
![ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11646898.png)
![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B11646905.png)

